5-Aminopyrimidin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-6-2-7-4(3)8/h1-2H,5H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBYEBHQNSCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498977 | |
| Record name | 5-Aminopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69785-94-0 | |
| Record name | 5-Aminopyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-3,4-dihydropyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Synthetic Routes to the 5-Aminopyrimidin-4(3H)-one Core
The construction of the pyrimidinone ring is a fundamental step that can be achieved through several established pathways. These methods vary in their efficiency, substrate scope, and the complexity of the required starting materials.
To improve synthetic efficiency, reduce waste, and shorten reaction times, one-pot protocols have become increasingly popular. These methods involve the sequential addition of reagents to a single reaction vessel, avoiding the need for intermediate isolation. mdpi.com Three-component reactions, a subset of one-pot synthesis, are particularly effective for constructing heterocyclic rings like pyrimidines. nih.govmdpi.com For instance, the Biginelli reaction and similar multicomponent strategies can be employed to synthesize dihydropyrimidinones (DHPMs) and related structures. nih.gov A notable one-pot method involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile (B47326) or cyanoacetamide), and urea (B33335) or thiourea (B124793) in the presence of a catalyst, such as ammonium (B1175870) chloride, often under solvent-free conditions. ias.ac.in
Table 1: Examples of One-Pot Syntheses for Pyrimidine (B1678525) Derivatives
| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Product Type | Reference |
| Benzaldehyde | Malononitrile | Thiourea | NH4Cl, 110°C | Pyrimidine-5-carbonitrile | ias.ac.in |
| Aromatic Aldehyde | Ethyl Acetoacetate (B1235776) | 5-Amino-1-phenyl-1H-1,2,4-triazole | APTS, Ethanol (B145695), Reflux | researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-a]pyrimidine | mdpi.com |
| Acetoacetanilide | Aromatic Aldehyde | Urea | Lanthanum triflate, 100°C | Tetrahydropyrimidinecarboxamide | nih.gov |
Cyclocondensation is the cornerstone of pyrimidine synthesis, involving the formation of the heterocyclic ring from one or more acyclic precursors through condensation and subsequent cyclization. A widely used strategy is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea derivative. organic-chemistry.org For example, β-keto esters can undergo cyclocondensation with amidines to form highly substituted 4-pyrimidinols. organic-chemistry.org Similarly, functionalized enamines can react with reagents like triethyl orthoformate and ammonium acetate (B1210297) in a catalyzed three-component coupling to yield pyrimidine derivatives. organic-chemistry.org These reactions are fundamental to building the core pyrimidinone structure.
The choice of starting materials is critical in directing the synthesis toward a specific pyrimidinone derivative. Various precursors containing pre-installed functional groups are employed to facilitate the construction of the this compound scaffold.
Key precursors include:
β-Ketonitriles : These compounds are versatile starting materials that readily react with hydrazines to form 5-aminopyrazoles, a related heterocyclic core. nih.gov The reaction proceeds through a nucleophilic attack on the carbonyl carbon, followed by cyclization involving the nitrile group. nih.gov A similar logic applies to pyrimidine synthesis where the nitrile group can participate in ring formation.
Ethyl 2,2-dicyanovinylcarbamate derivatives : These precursors react with primary aromatic amines under reflux to yield 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones, which are structurally analogous to the target compound. nih.gov
Potassium 2-cyano-2-fluoroethenolate : This fluorinated C3 building block serves as a precursor for fluorinated pyrimidines. It reacts with amidine hydrochlorides under mild conditions to produce 4-amino-5-fluoropyrimidines. nih.gov
o-Aminopyrimidine Aldehydes and Ketones : These compounds are valuable synthons for constructing fused pyrimidine systems through hetero-annulation reactions. researchgate.net
6-Amino Uracils : Derivatives of 6-amino uracil (B121893) are used as starting materials for the synthesis of fused pyrimido[4,5-d]pyrimidine-2,4-diones. researchgate.net
Functionalization and Derivatization Techniques of this compound
Once the pyrimidinone core is synthesized, its functionalization allows for the exploration of structure-activity relationships. Regioselective reactions are particularly important as they enable modifications at specific positions on the ring.
Controlling the position of substitution on the pyrimidinone ring is essential for targeted drug design. The electronic nature of the ring, influenced by existing substituents, dictates the reactivity at different positions.
A powerful method for achieving regioselectivity is directed ortho-metalation, followed by substitution. For example, a highly regioselective lithiation–substitution protocol has been developed for 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. nih.gov This method allows for the introduction of various substituents specifically at the C-6 position, which is adjacent to the ring nitrogen. nih.govkuleuven.be
Another key strategy involves nucleophilic aromatic substitution (SNAr) on halopyrimidines. The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position typically favors substitution at the C-4 position. nih.gov However, the choice of nucleophile can alter this selectivity. Tertiary amine nucleophiles, for instance, have been shown to exhibit excellent selectivity for the C-2 position. nih.gov Understanding the interplay between the substrate's electronic properties and the nucleophile's nature is crucial for controlling the outcome of these substitution reactions. researchgate.netdntb.gov.ua
Table 2: Regioselective Functionalization of Pyrimidinone Scaffolds
| Starting Material | Reagent/Protocol | Position of Substitution | Product Type | Reference |
| 2-Amino-5-bromo-4(3H)-pyrimidinone | Lithiation-substitution | C-6 | 6-Substituted-2-amino-5-bromo-4(3H)-pyrimidinone | nih.govkuleuven.be |
| 5-Substituted-2,4-dichloropyrimidine | Secondary Amine | C-4 | 4-Amino-2-chloro-5-substituted-pyrimidine | nih.gov |
| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amine | C-2 | 2-Amino-4-chloro-5-substituted-pyrimidine | nih.gov |
Oxidation and Reduction Transformations of this compound Derivatives
The functionalization of the this compound scaffold through oxidation and reduction reactions is a key strategy for creating diverse derivatives. The most prominent transformation in this category is the reduction of a nitro group at the C5 position to yield the target amino group.
The synthesis of the precursor, 5-nitropyrimidin-4(3H)-one, can be achieved through multi-step processes, often starting from compounds like 2-thiouracil, which undergoes a sequence of reactions including methylation and nitration. nih.gov For instance, 3-methyl-5-nitropyrimidin-4(3H)-one is readily prepared and serves as a versatile intermediate. nih.govrsc.org The nitration of the pyrimidinone ring is typically accomplished using reagents like fuming nitric acid with sulfuric acid. nih.gov
Once the 5-nitro derivative is obtained, the crucial reduction step to form the 5-amino group can be performed using various standard reducing agents. This conversion is a fundamental reaction in the synthesis of these compounds, providing the key amino functionality for further derivatization.
| Reaction Type | Precursor | Typical Reagents and Conditions | Product |
|---|---|---|---|
| Nitration | 3-methylpyrimidin-4(3H)-one | Fuming Nitric Acid, Sulfuric Acid | 3-methyl-5-nitropyrimidin-4(3H)-one |
| Reduction | 5-nitropyrimidin-4(3H)-one derivative | H₂/Pd, Sn/HCl, Fe/CH₃COOH | This compound derivative |
While the reduction of the nitro group is a well-established route, direct oxidation of the 5-amino group on the pyrimidinone ring is less commonly documented in the literature. However, the 5-nitro intermediate itself is a highly electron-deficient structure, making it susceptible to nucleophilic attack and ring transformation reactions, which can lead to the formation of other heterocyclic systems like 3,5-difunctionalized 4-pyridones or 5,6-disubstituted 3-nitro-2-pyridones. nih.govrsc.org
Introduction of Heterocyclic Moieties onto the this compound Scaffold
The 5-amino group of this compound is a versatile functional handle for constructing fused heterocyclic systems, significantly expanding the structural diversity and potential applications of the core scaffold. This is typically achieved through cyclocondensation reactions where the amino group acts as a nucleophile, reacting with bifunctional electrophiles to build a new ring.
This strategy is widely employed in heterocyclic chemistry to create fused systems such as pyrazolopyrimidines, triazolopyrimidines, and imidazopyrimidines, which are recognized as privileged scaffolds in medicinal chemistry. nih.govnih.govnih.gov The synthesis often involves the reaction of an amino-heterocycle with reagents like 1,3-dicarbonyl compounds, enaminones, or their equivalents. researchgate.netbme.hu
For example, a common method for synthesizing pyrazolo[1,5-a]pyrimidines involves the direct cyclo-condensation of 5-amino-1H-pyrazoles with 3-(dimethylamino)-1-aryl-prop-2-en-1-ones or other 1,3-difunctionalized substrates. researchgate.netresearchgate.net Similarly, triazolo[4,3-a]pyrimidines can be prepared through a one-pot, three-component reaction of 5-amino-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate. nih.gov These established methodologies illustrate the synthetic pathways that can be adapted, using this compound as the starting amino-heterocycle to generate novel fused structures.
| Target Fused Ring | Reactant for this compound | Resulting Fused System (Example) |
|---|---|---|
| Pyrazole (B372694) | Hydrazine (B178648) + 1,3-Diketone | Pyrazolo[3,4-d]pyrimidine |
| Triazole | Aryl aldehydes + Ethyl acetoacetate (in multicomponent reaction) | Triazolo[4,3-a]pyrimidine derivative |
| Pyridine (B92270) | 1,3-Diketones or Enaminones | Pyrido[2,3-d]pyrimidine (B1209978) derivative |
| Thiazole | α-haloketone followed by cyclization | Thiazolo[4,5-d]pyrimidine |
| Imidazole | α-halocarbonyl compound (e.g., chloroacetaldehyde) | Imidazo[1,2-c]pyrimidine derivative |
Catalytic and Solvent-Free Synthetic Methodologies for this compound Analogs
Modern synthetic chemistry increasingly favors methods that are not only efficient but also minimize waste and energy consumption. The synthesis of pyrimidinone analogs has benefited significantly from the development of catalytic and solvent-free approaches. These methods often involve multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants, enhancing atom economy and procedural simplicity. nih.govmdpi.com
Solvent-free, or solid-state, reactions represent a significant advancement, often proceeding more efficiently and with higher yields than their solution-phase counterparts. researchgate.net Mechanochemistry, utilizing techniques like ball milling, has emerged as a powerful tool for solvent-less synthesis. For instance, modified ZnO nanoparticles have been used as a highly efficient and recyclable catalyst for the one-pot multicomponent synthesis of various pyrimidine derivatives via a solvent-free ball milling technique. acs.orgrasayanjournal.co.in
Other catalytic systems have also been employed successfully. Magnetic nanoparticles, such as Fe3O4, serve as easily recoverable catalysts for one-pot, three-component reactions to produce pyrimidine derivatives in good yields under solvent-free conditions. growingscience.com These catalytic and solvent-free strategies offer clear advantages in terms of reduced reaction times, simplified product isolation, and lower environmental impact. mdpi.com
| Methodology | Catalyst/Conditions | Key Advantages | Reference Example |
|---|---|---|---|
| Multicomponent Reaction | APTS (3-aminopropyl)triethoxysilane) in Ethanol | One-pot synthesis, high efficiency | Synthesis of nih.govresearchgate.nettriazolo[4,3-a]pyrimidines nih.gov |
| Mechanochemical Synthesis | Modified ZnO nanoparticles, Ball milling | Solvent-free, recyclable catalyst, scalable | Synthesis of various pyrimidine derivatives acs.org |
| Magnetic Nanoparticle Catalysis | Fe₃O₄ nanoparticles, Solvent-free | Easily recoverable catalyst, good yields | Synthesis of pyrimidine-5-carbonitriles growingscience.com |
| Solvent-Free Cyclo-condensation | Heat, No catalyst | Simple procedure, good yields, short reaction time | Synthesis of dihydropyrimidinone derivatives researchgate.net |
Application of Green Chemistry Principles in the Synthesis of this compound and its Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including derivatives of this compound. rasayanjournal.co.in These principles aim to reduce the environmental footprint of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Alternative energy sources are also a cornerstone of green synthetic methods. Microwave irradiation has been utilized to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govresearchgate.netnih.gov Similarly, ultrasound-assisted synthesis provides an energy-efficient method for promoting reactions, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in an aqueous ethanol medium. bme.hurasayanjournal.co.in These approaches, combined with catalyst-free and solvent-free conditions, represent a significant shift towards more sustainable synthetic practices in the production of pyrimidine derivatives. rasayanjournal.co.in
| Green Chemistry Approach | Specific Technique/Solvent | Advantages | Reference Example |
|---|---|---|---|
| Alternative Solvents | Water | Environmentally benign, high yields, simple procedure | One-pot synthesis of pyrimido[4,5-d]pyrimidines researchgate.net |
| Alternative Energy Sources | Microwave Irradiation | Reduced reaction times, improved yields, energy efficient | Synthesis of pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives nih.gov |
| Alternative Energy Sources | Ultrasound Irradiation | Environmentally friendly, effective, good yields | Synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives bme.hu |
| Catalyst-Free Synthesis | Reaction in aqueous medium without catalyst | Avoids toxic catalysts, simple workup, cost-effective | Synthesis of 5-aminopyrazole-4-carbonitriles researchgate.net |
| Solvent-Free Reactions | Ball Milling / Solid-state heating | Eliminates solvent waste, high efficiency, reduced purification | Mechanochemical synthesis of pyrimidine derivatives acs.orgrasayanjournal.co.in |
Chemical Reactivity and Transformation Studies
Reactions Involving the Amino Group at Position 5 of the Pyrimidinone Ring
The amino group at the C5 position of 5-Aminopyrimidin-4(3H)-one is a key functional group that dictates a significant portion of its chemical reactivity. This nucleophilic center readily participates in a variety of chemical transformations, including acylation, alkylation, and diazotization reactions, paving the way for the introduction of diverse substituents and the formation of new ring systems.
Acylation of the 5-amino group can be achieved using standard acylating agents such as acid chlorides and anhydrides. These reactions typically proceed under basic conditions to neutralize the acid byproduct and facilitate the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent. The resulting N-acylated derivatives are important intermediates in the synthesis of various biologically active compounds.
Alkylation of the 5-amino group introduces alkyl substituents, modifying the steric and electronic properties of the molecule. This transformation is generally carried out using alkyl halides or other alkylating agents in the presence of a base. The regioselectivity of alkylation can sometimes be a challenge, as the nitrogen atoms within the pyrimidinone ring also possess nucleophilic character. However, by carefully controlling the reaction conditions, preferential N-alkylation at the 5-amino position can be achieved.
Diazotization of the 5-amino group, a reaction involving treatment with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), converts the amino group into a diazonium salt. This diazonium intermediate is highly reactive and can undergo a variety of subsequent transformations. For instance, it can be displaced by a wide range of nucleophiles, allowing for the introduction of halogens, hydroxyl groups, and other functionalities at the C5 position. Furthermore, the diazonium salt can participate in coupling reactions with activated aromatic compounds to form azo dyes.
Reactivity Profiles of the Pyrimidinone Ring System in this compound
The pyrimidinone ring in this compound exhibits a distinct reactivity profile influenced by the presence of the electron-donating amino group and the electron-withdrawing oxo group. This substitution pattern creates a push-pull electronic effect that modulates the electron density around the ring and influences its susceptibility to electrophilic and nucleophilic attack.
The amino group at C5 and the ring nitrogen atoms enhance the nucleophilicity of the pyrimidine (B1678525) ring, making it more susceptible to electrophilic attack than the parent pyrimidine. However, the oxo group at C4 has an electron-withdrawing effect, which deactivates the ring towards electrophilic substitution to some extent. The interplay of these electronic effects directs incoming electrophiles to specific positions on the ring.
Conversely, the pyrimidinone ring is generally susceptible to nucleophilic attack, particularly at positions activated by the electron-withdrawing oxo group. Nucleophilic aromatic substitution (SNAr) reactions can occur at positions bearing a suitable leaving group, such as a halogen. The amino group can also influence the regioselectivity of nucleophilic attack by modulating the electron density at different ring positions.
Formation of Fused Heterocyclic Systems from this compound Precursors
One of the most significant applications of this compound in organic synthesis is its use as a precursor for the construction of fused heterocyclic systems. The presence of the amino group ortho to a ring carbon atom provides a reactive handle for annulation reactions, leading to the formation of bicyclic and polycyclic structures with diverse biological activities.
Pyrido[2,3-d]pyrimidine (B1209978) System Formation
The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological activities, can be achieved from 5-aminopyrimidinone derivatives. One common strategy involves the condensation of a 5-aminopyrimidinone with a 1,3-dicarbonyl compound or its equivalent. This reaction typically proceeds through an initial Michael addition of the amino group to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration to afford the fused pyridone ring.
For instance, the reaction of a 5-acetyl-4-aminopyrimidine, an acylated derivative of the parent compound, with various reagents can lead to the formation of the pyrido[2,3-d]pyrimidine core. When these acylated aminopyrimidines are heated with sodium methoxide (B1231860) in butanol, they can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives. osi.lv In cases where the acyl group contains an activated methylene (B1212753) group, cyclization can occur at that position to yield pyrido[2,3-d]pyrimidin-7-one derivatives. osi.lv
| Starting Material | Reagent | Product | Reference |
| 5-Acetyl-4-aminopyrimidine (acylated) | MeONa, BuOH | Pyrido[2,3-d]pyrimidin-5-one derivative | osi.lv |
| 5-Acetyl-4-aminopyrimidine (with activated CH2 in acyl group) | Base | Pyrido[2,3-d]pyrimidin-7-one derivative | osi.lv |
| 2-Aminopyridines | Triethyl orthoformate, Primary amines | 4-Substituted aminopyrido[2,3-d]pyrimidines | mdpi.com |
Pyrimido[4,5-b]quinoline Synthesis
Pyrimido[4,5-b]quinolines are another important class of fused heterocycles that can be synthesized from aminopyrimidinone precursors. A common approach is a multicomponent reaction involving an aminopyrimidinone, an aldehyde, and a compound with an active methylene group, such as dimedone or 1,3-indanedione. These one-pot syntheses are often catalyzed by acids or Lewis acids and proceed through a cascade of reactions including Knoevenagel condensation, Michael addition, and cyclization.
While many reported syntheses of pyrimido[4,5-b]quinolines utilize 6-amino-1,3-dimethyluracil (B104193), the underlying principles of the reaction can be applied to this compound. For example, the three-component coupling of 6-amino-2-(methylthio)pyrimidin-4(3H)-one with aromatic aldehydes and dimedone or 1,3-indanedione has been shown to produce pyrimido[4,5-b]quinolones and indenopyrido[2,3-d]pyrimidines, respectively. sharif.edu Similarly, multicomponent reactions of 6-amino-1,3-dimethyluracil with aldehydes and dimedone yield pyrimido[4,5-b]quinoline derivatives. nih.gov
| Aminopyrimidine Component | Other Reactants | Catalyst/Conditions | Fused System | Reference |
| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic aldehydes, Dimedone/1,3-indanedione | Fe3O4@nano-cellulose/Sb(V), 70°C | Pyrimido[4,5-b]quinolone / Indenopyrido[2,3-d]pyrimidine | sharif.edu |
| 6-Amino-1,3-dimethyluracil | Aromatic aldehydes, Dimedone | Trityl chloride, Chloroform, Reflux | Pyrimido[4,5-b]quinoline | nih.gov |
| Aminopyrimidinones | Aromatic aldehydes, Dimedone | Ultrasound | 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione | nih.gov |
Furo[2,3-d]pyrimidine (B11772683) Derivative Synthesis
The construction of the furo[2,3-d]pyrimidine ring system from a 5-aminopyrimidinone precursor is less commonly reported but can be achieved through specific synthetic strategies. One potential route involves the reaction of a 5-aminopyrimidinone with a reagent that can provide the necessary carbon atoms for the furan (B31954) ring, followed by cyclization.
A general and efficient method for the synthesis of furo[2,3-d]pyrimidin-4(3H)-ones involves the reaction of carbodiimides, derived from iminophosphoranes and aromatic isocyanates, with amines or phenols in the presence of a catalytic amount of sodium alkoxide or solid potassium carbonate. umich.edu While this method does not start directly from this compound, it highlights a synthetic pathway to the target fused system. Another approach utilizes 2-Amino-4,5-diphenylfuran-3-carbonitrile as a building block for the synthesis of various furo[2,3-d]pyrimidin-4(3H)-one derivatives. researchgate.net
| Precursor | Key Reagents | Product | Reference |
| Iminophosphorane | Aromatic isocyanates, Amines/Phenols | 2-Substituted furo[2,3-d]pyrimidin-4(3H)-ones | umich.edu |
| 2-Amino-4,5-diphenylfuran-3-carbonitrile | Various reagents | Furo[2,3-d]pyrimidin-4(3H)-one derivatives | researchgate.net |
Pyrimido[4,5-d]pyrimidine (B13093195) and Related Annulated Systems
The synthesis of pyrimido[4,5-d]pyrimidines from aminopyrimidine precursors is a well-established area of research. These fused systems are often prepared through the reaction of a 4-aminopyrimidine-5-carboxaldehyde or a related derivative with a suitable dinucleophile.
For instance, 5-acetyl-4-aminopyrimidines can be converted into pyrimidino[4,5-d] nih.govnih.govoxazines upon reaction with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base. osi.lv Furthermore, a green and efficient one-pot synthesis of hexahydropyrimido[4,5-d]pyrimidine derivatives has been developed using a microwave-assisted reaction of 2-thiobarbituric acid, guanidine (B92328), and various aldehydes in the presence of an iodine catalyst. atmiyauni.ac.in
| Starting Material | Reagents | Product | Reference |
| 5-Acetyl-4-aminopyrimidines | Carboxylic acid chlorides, Base | Pyrimidino[4,5-d] nih.govnih.govoxazines | osi.lv |
| 2-Thiobarbituric acid, Guanidine | Aldehydes, I2, Microwave | Hexahydropyrimido[4,5-d]pyrimidine derivatives | atmiyauni.ac.in |
Triazolopyrimidine Derivative Formation
The fusion of a triazole ring with a pyrimidine core gives rise to a class of bicyclic heterocycles known as triazolopyrimidines. These structures are of considerable interest due to their structural similarity to purines, which allows them to act as mimics in biological systems. escholarship.org this compound serves as a key precursor for the synthesis of certain triazolopyrimidine isomers through annulation, which involves constructing the triazole ring onto the existing pyrimidine framework. nih.govresearchgate.net
One of the primary synthetic routes involves the reaction of the 5-amino group of the pyrimidine with reagents that provide the necessary carbon and nitrogen atoms to form the five-membered triazole ring. The specific isomer of the resulting triazolopyrimidine is determined by the reaction conditions and the reagents employed. researchgate.net The formation of the thermodynamically stable nih.govresearchgate.netnih.gov-triazolo[1,5-a]pyrimidine isomer is often favored.
A general synthetic approach can involve a multi-step process. For instance, the aminopyrimidine can be reacted with various carboxylic acids, often in the presence of a dehydrating agent like phosphorus oxychloride. This is followed by treatment with hydrazine (B178648) hydrate (B1144303) and subsequent cyclization with reagents such as triethyl orthoformate or carbon disulfide to complete the triazole ring. researchgate.net Another method involves the condensation of aminotriazoles with dicarbonyl compounds or their equivalents. researchgate.net While this latter method starts with a triazole, the reverse—condensing an aminopyrimidine with a suitable partner—is a fundamental strategy in building these fused systems.
The table below summarizes key aspects of forming triazolopyrimidine derivatives from aminopyrimidine precursors.
| Reaction Type | Reagents | Resulting Isomer (Example) | Reference |
| Cyclocondensation | 1. Carboxylic Acid / POCl₃2. Hydrazine Hydrate3. Triethyl Orthoformate | nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrimidine | researchgate.net |
| Annulation | 1,3-Difunctionalized Substrates (e.g., dicarbonyls, enones) | nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine | researchgate.net |
| Multi-component Reaction | Aldehydes, Acetoacetamides, 5-Amino-1,2,4-triazole | nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine |
Note: This table represents general strategies for triazolopyrimidine synthesis that are applicable to aminopyrimidine precursors.
Stereochemical Considerations in Reactions of this compound Derivatives
Direct stereochemical studies focused specifically on reactions of this compound are not extensively detailed in the available literature. However, the principles of stereochemistry are critical when considering the reactions of its derivatives, particularly when new chiral centers are formed.
A stereocenter, or chiral center, is typically a tetrahedral carbon atom bonded to four different substituents. youtube.com While the parent compound, this compound, is achiral, its derivatives can readily become chiral through various chemical transformations. For example, if a substituent introduced onto the pyrimidine ring or onto the amino group contains a chiral center, or if a reaction creates a new chiral center on the pyrimidine ring itself, the resulting product can exist as a pair of enantiomers or as diastereomers.
When a reaction of a this compound derivative leads to the formation of a new stereocenter, the product will be a racemic mixture (an equal mixture of both enantiomers) unless a chiral reagent, catalyst, or solvent is used to influence the stereochemical outcome.
The analysis and separation of such stereoisomers are crucial, as enantiomers can have different biological activities. This is exemplified in studies of other chiral heterocyclic compounds, such as pyrazole (B372694) derivatives, where different enantiomers exhibit varying inhibitory activity against enzymes. nih.gov The separation of these enantiomers is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. nih.gov The absolute configuration of a specific enantiomer is then typically determined using methods like single-crystal X-ray diffraction or circular dichroism spectroscopy. nih.gov
Therefore, while specific data on this compound is limited, any synthesis involving its derivatives that has the potential to create stereoisomers necessitates careful consideration of stereochemical outcomes and the development of methods for their separation and characterization.
Derivatization and Scaffold Exploration
Rational Design and Synthesis of Novel 5-Aminopyrimidin-4(3H)-one Derivatives
The rational design of novel this compound derivatives is often guided by the structure of a biological target or a known active ligand. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key approaches employed. SBDD relies on the three-dimensional structure of the target protein to design molecules that can fit into the active site and form favorable interactions. For instance, if the target is a kinase, derivatives might be designed to interact with the ATP-binding pocket. LBDD, on the other hand, is utilized when the target structure is unknown, and it involves designing new molecules based on the pharmacophore of known active compounds.
The synthesis of these rationally designed derivatives often involves multi-step reaction sequences. A common strategy is the cyclocondensation of a three-carbon synthon with a suitable amidine or guanidine (B92328) derivative. For example, substituted β-ketoesters or their equivalents can be reacted with guanidine to form the core pyrimidinone ring. Subsequent modifications at the C2, C5-amino, and C6 positions can be achieved through various organic reactions. For instance, the C5-amino group can be acylated, alkylated, or used as a handle for further functionalization. The C6 position can be substituted through regioselective lithiation followed by reaction with an electrophile. nih.gov
A generalized synthetic approach might involve the following steps:
Core Synthesis: Reaction of an appropriately substituted β-ketoester with guanidine nitrate (B79036) in the presence of a base to form the 2-amino-pyrimidin-4(3H)-one ring.
N-Substitution: Alkylation or arylation at the N1 or N3 positions can be achieved under basic conditions.
C5-Amino Functionalization: The amino group at the C5 position can be derivatized through reactions such as amide bond formation, reductive amination, or participation in cyclization reactions to form fused ring systems.
C6-Substitution: Introduction of substituents at the C6 position can be accomplished via metal-catalyzed cross-coupling reactions if a suitable handle (e.g., a halogen) is present, or through directed metallation-substitution sequences.
An efficient method for the synthesis of pyrrole–aminopyrimidine ensembles has been developed through the cyclocondensation of acylethynylpyrroles with guanidine nitrate. nih.gov This reaction proceeds under heating in a KOH/DMSO system, yielding the desired products in up to 91% yield. nih.gov
Impact of Substituent Effects on the Chemical Reactivity and Biological Profile of this compound Analogs
The electronic and steric nature of substituents on the this compound scaffold significantly influences its chemical reactivity and biological profile. Substituent effects are systematically studied to establish structure-activity relationships (SAR).
Chemical Reactivity: The reactivity of the pyrimidinone ring is influenced by the electron-donating or electron-withdrawing nature of its substituents. For example, an electron-withdrawing group at the C6 position can increase the acidity of the N3-proton, facilitating N-alkylation reactions at that position. Conversely, an electron-donating group at the C6 position can enhance the nucleophilicity of the C5-amino group. The regioselectivity of reactions, such as electrophilic aromatic substitution on a phenyl ring attached to the scaffold, can also be dictated by the existing substituents. researchgate.net
Biological Profile: The biological activity of this compound analogs is highly dependent on the nature and position of substituents. For instance, in the development of kinase inhibitors, specific substitutions are crucial for achieving potency and selectivity. A hydrophobic substituent at one position might interact with a hydrophobic pocket in the kinase active site, while a hydrogen bond donor/acceptor at another position could form a key interaction with the hinge region of the kinase. nih.gov
A study on 2-amino-5-bromo-4(3H)-pyrimidinone derivatives revealed that variations at the C-6 position had a pronounced effect on their antiviral activity. nih.gov Although some derivatives showed activity against various virus strains, they were often effective only near their toxicity threshold, highlighting the delicate balance between efficacy and toxicity that is governed by substituent patterns. nih.gov Similarly, exploration of 5-bromopyrimidin-4(3H)-ones as PDE5 inhibitors demonstrated that substituents at both the 6-position of the pyrimidinone ring and the 5'-position of a phenyl ring were critical for inhibitory activity. nih.gov
The following table summarizes the general impact of substituents at different positions on the biological activity of pyrimidine-based compounds, which can be extrapolated to the this compound scaffold.
| Position | Substituent Type | Potential Impact on Biological Activity |
| C2 | Small, flexible groups | Can influence selectivity and potency by interacting with specific sub-pockets of the target protein. |
| N3 | Alkyl or aryl groups | Can modulate solubility and pharmacokinetic properties. |
| C5-amino | Acyl, alkyl, or aryl groups | Can form key hydrogen bonds or hydrophobic interactions with the target; can be a point for attaching larger side chains to explore additional binding regions. |
| C6 | Aromatic or heteroaromatic rings | Can be involved in π-stacking interactions and can be substituted to fine-tune electronic properties and target engagement. |
Development of Diverse Chemical Libraries Based on the this compound Scaffold for High-Throughput Screening
To explore the full therapeutic potential of the this compound scaffold, diverse chemical libraries are often constructed for high-throughput screening (HTS). HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target. nih.gov The design of these libraries aims to maximize chemical diversity to increase the chances of identifying "hit" compounds.
The development of a this compound-based library typically involves a combinatorial approach, where a variety of building blocks are systematically combined at different positions of the core scaffold. For example, a library can be generated by reacting a set of diverse aldehydes with the C5-amino group (via reductive amination) and another set of boronic acids at the C6-position (via Suzuki coupling).
Key considerations in library design include:
Scaffold Decoration: Ensuring a wide range of substituents with varying electronic, steric, and lipophilic properties are incorporated.
Physicochemical Properties: Maintaining drug-like properties (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors) within the library to enhance the probability of identifying leads with favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Synthetic Tractability: The chosen reactions for library synthesis should be robust, high-yielding, and amenable to parallel synthesis techniques.
Once a library is synthesized, it is screened against a panel of biological targets. The hits from the HTS campaign are then subjected to further validation and optimization to develop lead compounds.
Scaffold Hopping and Bioisosteric Replacements in this compound Research
Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.gov
Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar spatial arrangement of key functional groups. nih.gov For the this compound scaffold, a researcher might replace the pyrimidinone ring with other heterocyclic systems such as a pyrazolopyrimidine, a purine (B94841), or a thienopyrimidine. researchgate.netmdpi.comuran.ua The goal of scaffold hopping is often to escape from existing patent space, improve physicochemical properties, or overcome target-specific liabilities of the original scaffold. For example, if a series of this compound derivatives exhibit poor solubility, a scaffold hop to a more soluble core might be pursued.
Bioisosteric Replacements: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule that retains the same biological activity. nih.gov In the context of this compound derivatives, bioisosteric replacements can be applied to various parts of the molecule. For instance, the carbonyl group at the C4 position could be replaced by a thiocarbonyl group. The amino group at C5 could be replaced with a hydroxyl or a methylamino group. A phenyl ring substituent might be replaced by a bioisosteric heterocycle like a pyridine (B92270) or a thiophene (B33073) to modulate metabolic stability or target interactions. nih.gov
The following table provides examples of potential bioisosteric replacements for functional groups within the this compound scaffold.
| Original Functional Group | Bioisosteric Replacement | Potential Advantage |
| Carbonyl (C=O) at C4 | Thiocarbonyl (C=S) | Altered electronic properties and hydrogen bonding capacity. |
| Amino (-NH2) at C5 | Hydroxyl (-OH), Methylamino (-NHCH3) | Modified hydrogen bonding potential and basicity. |
| Phenyl ring | Pyridine, Thiophene, Pyrazole (B372694) | Improved solubility, altered metabolic profile, introduction of new interaction points. |
| Methyl group | Trifluoromethyl group | Increased metabolic stability and lipophilicity. |
These strategies of derivatization, scaffold hopping, and bioisosteric replacement are integral to the iterative process of drug discovery, enabling the optimization of lead compounds based on the this compound scaffold for enhanced efficacy and safety.
Biological Activity Investigations
Evaluation of Anticancer and Antileukemic Properties of 5-Aminopyrimidin-4(3H)-one Analogs
Derivatives of the pyrimidine (B1678525) core are integral to the development of anticancer agents, primarily because pyrimidines are essential building blocks of DNA and RNA. Their inhibition can disrupt DNA synthesis and cell division, leading to cell death. Numerous pyrimidine derivatives have been developed as anticancer drugs, including well-known agents like 5-fluorouracil (B62378).
Novel synthesized thieno[2,3-d]pyrimidine-4(3H)-ones have shown notable anticancer activity. One of the most active compounds identified in a study was 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, which was particularly cytotoxic to the MDA-MB-435 melanoma cell line, showing a growth percentage of -31.02%. Similarly, certain oxazolo[5,4-d]pyrimidine (B1261902) derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (LoVo, HT29). Another study highlighted compound 10c, a pyrimidine derivative, which showed selective anti-proliferation in Panc1 (KRAS-G12D) cells with an IC50 of 1.40 μM, making it 4.9 times more selective over wild-type cells.
The aminopyrimidine scaffold is a characteristic feature of many promising anticancer drugs that function by inhibiting various protein kinases. The dysregulation of kinases is a key mechanism by which cancer cells bypass normal physiological controls, making kinase inhibitors a major focus of modern cancer therapy.
Derivatives of 5-aminopyrimidine (B1217817) have been designed as potent kinase inhibitors. For instance, a series of 5-arylethylidene-aminopyrimidine-2,4-diones were developed as dual inhibitors of BRD4 and Polo-like kinase 1 (PLK1), two proteins implicated in cancer progression. Compounds from this series demonstrated significant inhibitory activity, with IC50 values comparable to the reference drug volasertib. The lymphocyte-specific kinase (Lck), a member of the Src family of tyrosine kinases, is another critical target for T-cell-mediated autoimmune and inflammatory diseases. Structure-guided design has led to the development of aminopyrimidine amides that potently inhibit Lck and, consequently, T cell proliferation.
Further research has identified aminopyrimidine analogs that can potently inhibit a panel of other kinases, including AURKB, JAK2, IKKε, TBK1, and ULK1.
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 4 | BRD4 | 0.029 µM | |
| Compound 4 | PLK1 | 0.042 µM | |
| Compound 7 | BRD4 | 0.094 µM | |
| Compound 7 | PLK1 | 0.02 µM | |
| Compound 10k | KRAS-G12D | 0.009 µM |
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme for rapidly dividing cells as it is involved in the synthesis of thymine (B56734), a necessary component of DNA. Inhibiting DHFR can halt cellular growth, making it a key target for antibacterial and anticancer therapies. The aminopyrimidine ring is a common moiety in DHFR inhibitors, as it can competitively occupy the active site in place of the natural substrate, dihydrofolate. Several series of 2-substituted-4,6-diaminopyrimidine derivatives have been synthesized and evaluated for their DHFR inhibitory activity, with some compounds showing potent inhibition. Studies have also explored quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones as potential DHFR inhibitors.
Cyclooxygenase (COX) Inhibition: Certain pyrimidine-based compounds act as anti-inflammatory agents by inhibiting COX-1 and COX-2 enzymes, which in turn reduces the production of prostaglandins (B1171923) like PGE2. Studies on pyrano[2,3-d]pyrimidine derivatives found that some compounds potently suppressed COX-2 activity. Similarly, polysubstituted pyrimidines have been identified that significantly inhibit COX-2 activity and PGE2 production, demonstrating their potential as anti-inflammatory agents.
Pyrimidine derivatives exert their anticancer effects by modulating various cellular processes, including proliferation, the cell cycle, and apoptosis. For example, dual BRD4/PLK1 inhibitors with a pyrimidine core have been shown to halt cell growth at the G2/M phase of the cell cycle. These compounds also trigger apoptosis by upregulating pro-apoptotic markers like BAX and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.
Derivatives of pyrimidine can also inhibit the activity of topoisomerase IIα, an enzyme often overexpressed in tumor cells. This inhibition leads to DNA double-strand breaks and subsequent apoptosis. Studies have shown that these compounds can reduce the number of cells in the proliferation (S) and G2/M phases of the cell cycle, further highlighting their pro-apoptotic properties.
Antimicrobial Activity Studies (Antibacterial, Antifungal) of this compound Derivatives
The pyrimidine scaffold is present in numerous compounds exhibiting a wide range of pharmacological activities, including antibacterial and antifungal effects.
Antibacterial Activity: Several 5-fluorouracil (5-FU) derivatives have demonstrated potent antibacterial activity, particularly against Gram-positive cocci (GPC) such as methicillin-susceptible Staphylococcus aureus (MSSA), community-acquired methicillin-resistant S. aureus (CA-MRSA), and vancomycin-resistant Enterococcus (VRE), with EC50 values in the nanomolar range. The mechanism for some of these compounds is believed to be the induction of thymineless death through the inhibition of thymidylate synthetase. Functionalized amino dihydropyrimidines have also been reported to have significant antibacterial activity against various S. aureus strains, with MIC values ranging from 2 to 9 μg/mL. Other studies have shown that novel dihydropyrimidine (B8664642) derivatives exhibit significant inhibitory activity (MIC = 32-64 μg/ml) against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive Staphylococcus aureus.
Antifungal Activity: Pyrimidine derivatives have also been developed as fungicides for agricultural use. Laboratory studies have confirmed the antifungal properties of various synthesized pyrimidine compounds against a range of phytopathogenic fungi. For example, a series of 7-alkylaminopyrazolo[1,5-a]pyrimidines were found to inhibit the growth of Trichophyton mentagrophytes in vitro. The degree of inhibition was related to the structure of the alkylamino chain. Additionally, other pyrimidine derivatives have shown moderate resistance against Candida albicans and Aspergillus niger.
| Compound Type | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-FU derivatives | MSSA, CA-MRSA, VRE | EC50 | 10-9 to 10-7 M | |
| 5-FU | P. aeruginosa | EC50 | 8.8 ± 5.1 μM | |
| Functionalized amino dihydropyrimidine (Compound 4) | S. aureus strains | MIC | 2 to 9 μg/mL | |
| Dihydropyrimidine derivatives | E. coli, P. aeruginosa, S. aureus | MIC | 32, 64 μg/ml |
Anti-inflammatory and Immunomodulatory Effects of this compound Compounds
Pyrimidine derivatives have been investigated for their anti-inflammatory effects, which are often linked to the inhibition of key inflammatory mediators. These compounds can suppress the activity of COX-1 and COX-2 enzymes, thereby reducing the generation of prostaglandin (B15479496) E2 (PGE2). They have also been found to inhibit other inflammatory mediators such as nitric oxide (NO) and various cytokines and chemokines.
Studies on spiropyrimido[4,5-d]pyrimidine derivatives have identified compounds with potent lipoxygenase inhibitory activity, comparable to the reference agent octyl gallate. Furthermore, the in vitro anti-inflammatory activity of some pyrimidine derivatives has been assessed using membrane stabilization or anti-hemolytic methods, with several compounds demonstrating strong effects.
Antiviral Activities, including HIV-1 Reverse Transcriptase Inhibition
The pyrimidine core is a key structural feature in a wide variety of molecules that have been tested and developed for antiviral activity against a range of viruses, including influenza virus, dengue virus, hepatitis B and C, and human immunodeficiency virus (HIV).
A significant area of research has focused on the inhibition of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. A series of 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones were synthesized and evaluated as non-nucleoside HIV-1 RT inhibitors (NNRTIs). Many of these compounds showed moderate-to-good activity against wild-type HIV-1, with IC50 values ranging from 0.21 to 5.64 μM. Compound 6d was identified as the most potent, with an IC50 of 0.21 μM. Other studies have investigated 5'-triphosphates of 5-substituted 2'-deoxyuridine (B118206) analogs as competitive inhibitors of HIV-1 RT. More recent approaches have targeted the RT-associated ribonuclease H (RNase H) function, with 1,2,4-triazolo[1,5-a]pyrimidines identified as a novel class of inhibitors that bind to an allosteric site on the enzyme.
Beyond HIV, aminopyrimidine derivatives have been identified as multiflavivirus antiviral compounds, showing activity against Zika virus (ZIKV), Yellow Fever virus (YFV), and Dengue virus (DENV). Other research has demonstrated that 5-aminouracil (B160950) derivatives can significantly inhibit human adenovirus type 5 (HAdV 5).
| Compound Series | Target | Activity Metric | Value Range | Reference |
|---|---|---|---|---|
| 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones | HIV-1 RT | IC50 | 0.21 - 5.64 µM | |
| Compound 6d | HIV-1 RT | IC50 | 0.21 µM |
Research into Neuroprotective and Neurodegenerative Disorder Applications of this compound Derivatives
While direct research on this compound derivatives for neuroprotection is in its nascent stages, the broader class of pyrimidine derivatives has shown considerable promise in the context of neurodegenerative disorders. The underlying rationale for investigating these compounds often stems from their antioxidant potential and their ability to modulate pathways implicated in neuronal cell death.
A study on substituted 5-aminopyrimidines demonstrated their capacity to act as antioxidants. Specifically, 2,4,6-trisubstituted 5-aminopyrimidines exhibited the highest activity in in vitro antioxidant assays (TEAC and LPO). Compounds with a protected 5-amino group were found to be more effective in cellular assays, which is likely attributable to improved membrane permeability and subsequent intracellular metabolic activation to their active forms. This antioxidant activity is crucial as oxidative stress is a well-established factor in the pathogenesis of neurodegenerative diseases.
Furthermore, research into pyrimido[4,5-d]pyrimidine (B13093195) derivatives, which can be synthesized from aminopyrimidine precursors, has identified compounds with significant neuroprotective effects against hydrogen peroxide-induced cell death in SH-SY5Y neuroblastoma cells. Certain derivatives also demonstrated the ability to inhibit the self-aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. The neuroprotective activity of these related compounds suggests that the this compound scaffold could be a valuable starting point for the development of novel neuroprotective agents. The structural features deemed important for the neuroprotective activity in the pyrimido[4,5-d]pyrimidine series included alkyl substitutions at specific positions and a substituted aromatic ring attached to an amino group.
Investigations into other related heterocyclic systems, such as pyrimidine-4-H1-OHa derivatives, have also indicated their potential as neuroprotective agents in experimental models of cerebral ischemia. These compounds were found to restore the activity of mitochondrial respiratory chain complexes and enzymes of the tricarboxylic acid cycle, suggesting a metabolic mechanism for their neuroprotective effects.
Table 1: Neuroprotective and Antioxidant Activity of Selected Pyrimidine Derivatives
| Compound Class | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| Substituted 5-aminopyrimidines | In vitro antioxidant assays (TEAC, LPO) and cellular assays | 2,4,6-trisubstituted derivatives showed high in vitro antioxidant activity. Protected 5-amino derivatives were active in cells, likely due to better permeability and metabolic activation. | |
| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | H₂O₂-induced cell death in SH-SY5Y cells, Aβ₁₋₄₂ self-aggregation inhibition | Identified compounds with both neuroprotective and anti-Aβ aggregation properties. | |
| Pyrimidine-4-H1-OHa derivatives | Experimental cerebral ischemia in rats | Restored activity of mitochondrial respiratory chain complexes and tricarboxylic acid cycle enzymes. |
Investigation of Hypouricemic Potential and Related Biochemical Pathways
The structural analogy of the pyrimidine ring to purines like hypoxanthine (B114508) and xanthine (B1682287) has prompted investigations into the potential of pyrimidine derivatives as inhibitors of xanthine oxidase, a key enzyme in the purine (B94841) catabolism pathway that produces uric acid. Elevated levels of uric acid lead to hyperuricemia, a precursor to gout.
While direct studies on this compound derivatives are not extensively reported, a significant body of research exists for structurally related pyrimidine and pyrimidinone analogs as xanthine oxidase inhibitors. For instance, various pyranotriazolopyrimidines have been screened for their in vitro xanthine oxidase inhibitory activity.
The general strategy often involves designing non-purine analogs that can effectively bind to the active site of xanthine oxidase, thereby blocking its activity and reducing uric acid production. The development of such inhibitors is a clinically validated approach for managing hyperuricemia and gout.
In vivo studies using animal models of hyperuricemia are crucial for validating the hypouricemic effects of these compounds. For example, the potassium oxonate-induced hyperuricemia model in rats or mice is commonly used to assess the ability of a test compound to lower serum uric acid levels. Several classes of pyrimidine derivatives have demonstrated efficacy in such models, suggesting that the this compound scaffold could also yield potent hypouricemic agents.
Table 2: Xanthine Oxidase Inhibitory Activity of Structurally Related Compound Classes
| Compound Class | In Vitro Activity (IC₅₀) | In Vivo Model | Key Findings | Reference |
|---|---|---|---|---|
| Pyranotriazolopyrimidines | Inhibition at 100 μM reported | Not specified in abstract | Showed varying degrees of xanthine oxidase inhibition. | |
| 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | 28.8 to 629 nM | Potassium oxonate-induced hyperuricemic rat model | Potent in vitro activity and in vivo hypouricemic effect. | |
| Ursolic acid (for comparison) | 10.3 μg/mL | Potassium oxonate-induced hyperuricemia in mice | Significant reduction in serum urate levels. |
Role of this compound Metabolites as Biomarkers for Oxidative Stress and Reactive Species
The investigation of metabolites of xenobiotics as biomarkers for physiological or pathological states is a growing field. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Biomarkers of oxidative stress can provide valuable information for diagnosis, prognosis, and monitoring of therapeutic interventions.
Substituted 5-aminopyrimidines have been shown to possess antioxidant properties. It has been suggested that compounds with a protected 5-amino group may act as prodrugs, undergoing intracellular metabolic activation to exert their antioxidant effects. This metabolic activation implies the formation of metabolites that are the active antioxidant species. Identifying and quantifying these metabolites in biological fluids could potentially serve as an indirect measure of the parent compound's bioactivity and the level of oxidative stress.
Furthermore, alterations in the metabolism of endogenous pyrimidines have been observed in conditions associated with oxidative stress. For instance, studies have shown increased levels of pyrimidine base damage, such as the formation of thymine glycol, in the DNA of white blood cells from cancer patients, which is considered a marker of oxidative stress. While this relates to endogenous pyrimidines, it highlights the principle that pyrimidine metabolites can reflect the oxidative environment.
Currently, there is a lack of specific research identifying the metabolites of this compound and evaluating their utility as biomarkers for oxidative stress. This represents a significant area for future investigation. Such research would involve metabolic profiling studies to identify the biotransformation products of this compound derivatives and then correlating the levels of these metabolites with established biomarkers of oxidative stress in relevant biological models.
Table 3: Potential for Metabolites of 5-Aminopyrimidine Derivatives as Biomarkers
| Parent Compound Class | Related Research Finding | Potential Biomarker Application | Reference |
|---|---|---|---|
| Substituted 5-aminopyrimidines | Protected 5-amino derivatives may undergo metabolic activation to exert antioxidant effects. | Metabolites could indicate the level of antioxidant activity and exposure to the parent compound. | |
| Endogenous Pyrimidines | Increased levels of pyrimidine base damage (e.g., thymine glycol) are markers of oxidative DNA damage. | Provides a rationale for investigating exogenous pyrimidine metabolites as potential markers of systemic oxidative stress. |
Mechanistic and Molecular Interaction Studies
Structure-Activity Relationship (SAR) Studies of 5-Aminopyrimidin-4(3H)-one Derivatives
Research into 5-substituted pyrimidin-4(3H)-one analogs has demonstrated that modifications at the C5 and C6 positions, as well as on the phenyl ring of 2-phenyl-substituted derivatives, are crucial for potency and selectivity. For instance, in a series of 5-bromopyrimidin-4(3H)-ones designed as phosphodiesterase 5 (PDE5) inhibitors, exploration of substituents at the C6 position of the pyrimidinone ring and the 5'-position of the phenyl ring was conducted. nih.gov This led to the identification of 5-Bromo-6-isopropyl-2-(2-propoxy-phenyl)pyrimidin-4(3H)-one as a potent PDE5 inhibitor. nih.gov Further SAR exploration showed a significant tolerance for various substitutions at the 5'-position of the phenyl ring, with one resulting derivative exhibiting an IC50 value of 1.7 nM against PDE5. nih.gov
In another study focusing on mitogen-activated protein kinase (MAPK)-interacting kinase (Mnk) inhibitors, a series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives were synthesized. nih.gov The SAR analysis revealed that the nature of the substituent on the phenylamino (B1219803) moiety significantly impacts the inhibitory activity against Mnk2. nih.gov
The general principle derived from various studies is that the position and nature of substituents on the pyrimidine (B1678525) core dictate the biological activity, which can range from anticancer and anti-inflammatory to antimicrobial and antihypertensive effects. nih.govrsc.org For example, SAR analysis of certain pyrimidine derivatives as anti-inflammatory agents showed that the presence of an acetyl moiety at the para-position of a side chain at C-5 contributed to greater activity by enhancing binding interactions with the COX-2 enzyme through hydrogen bonding. nih.gov
Table 1: SAR Highlights of Pyrimidin-4(3H)-one Derivatives
| Core Scaffold | Target | Key SAR Findings | Reference Compound Example | Potency (IC50) |
|---|---|---|---|---|
| 5-Bromopyrimidin-4(3H)-one | PDE5 | Substitutions at C6 and the 5'-position of the 2-phenyl ring are critical. High tolerance for substitution at the 5'-position of the phenyl ring. | Compound 13a (specific structure proprietary) | 1.7 nM |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one | Mnk2 | Substituents on the phenylamino group significantly influence inhibitory potency. | Specific derivatives showed potent Mnk2 inhibition. | Varies with substitution |
| Pyrimidine-5-carbonitrile | COX-2 | Acetyl moiety at the para-position of the C-5 side chain enhances anti-inflammatory activity via hydrogen bonding. | 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile derivatives | Significant in vivo inhibition |
Molecular Target Identification and Validation for this compound Compounds
Identifying the specific molecular targets of this compound and its derivatives is a crucial step in understanding their mechanism of action and therapeutic potential. The pyrimidine scaffold is versatile and has been shown to interact with a wide range of biological targets, particularly protein kinases.
One validated target for pyrimidinone-containing compounds is phosphodiesterase 5 (PDE5) . A study focused on 5-bromopyrimidin-4(3H)-ones identified this class of compounds as potent inhibitors of PDE5, an enzyme involved in the regulation of cyclic GMP levels. nih.gov The inhibition was validated through enzymatic assays and co-crystallization of the compounds with the PDE5 catalytic domain. nih.gov
Another key target class is the mitogen-activated protein kinase (MAPK)-interacting kinases (Mnks) , specifically Mnk1 and Mnk2. These kinases are involved in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a process linked to tumorigenesis. nih.gov A series of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives were discovered and validated as potent Mnk2 inhibitors. nih.gov Target engagement was confirmed through in-vitro kinase assays and cellular mechanistic studies showing reduced eIF4E phosphorylation in cancer cell lines. nih.gov
Furthermore, the broader aminopyrimidine scaffold has been successfully employed to target other critical proteins in oncology, such as c-Jun N-terminal kinase (JNK) and Polo-like kinase 1 (PLK1) . nih.gov For example, aminopyrimidine analogs have been developed as novel JNK inhibitors. Similarly, pyrimidine derivatives have been designed as potent PLK1 inhibitors, a key regulator of the cell cycle, with their activity confirmed in both enzymatic and cell-based assays. nih.gov In some cases, pyrimidine-based compounds have been identified as inhibitors of mutant proteins driving cancer, such as KRAS-G12D . mdpi.com
Table 2: Validated Molecular Targets for Pyrimidinone and Aminopyrimidine Derivatives
| Derivative Class | Molecular Target | Therapeutic Area | Validation Method |
|---|---|---|---|
| 5-Bromopyrimidin-4(3H)-ones | Phosphodiesterase 5 (PDE5) | Cardiovascular, Erectile Dysfunction | Enzymatic assays, X-ray crystallography |
| 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | MAPK-interacting kinase 2 (Mnk2) | Oncology | In-vitro kinase assays, Cellular phosphorylation assays |
| Aminopyrimidines | c-Jun N-terminal kinase (JNK) | Inflammation, Oncology | Kinase inhibition assays |
| Aminopyrimidinyl Pyrazoles | Polo-like kinase 1 (PLK1) | Oncology | Enzymatic assays, Cell cycle analysis |
| Substituted Pyrimidines | KRAS-G12D | Oncology | Enzymatic assays, Antiproliferative assays |
Elucidation of Ligand-Receptor Binding Modes and Molecular Interactions
Understanding the precise binding modes and molecular interactions between this compound derivatives and their protein targets is essential for rational drug design and optimization. Techniques such as X-ray crystallography and molecular docking are instrumental in visualizing these interactions at an atomic level.
The crystal structures of PDE5 in complex with 5-bromopyrimidinone inhibitors have provided a clear structural basis for their inhibitory activity. nih.gov These studies reveal how the pyrimidinone core and its substituents fit into the active site of the enzyme, forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. This structural information explains the observed SAR and guides the design of new analogs with improved potency and selectivity. nih.gov
For pyrimidine-based inhibitors of monopolar spindle 1 (MPS1) kinase, molecular modeling and crystallography have shown that substituents can bind to a hydrophobic pocket created by the reordering of the kinase's activation loop into an inactive conformation. acs.org For instance, a neopentyl chain was found to have an excellent shape match for this pocket, resulting in multiple hydrophobic contacts that are critical for the compound's high activity. acs.org
Molecular docking studies of pyrimidine derivatives targeting the KRAS-G12D mutant protein have revealed critical hydrogen bonds between the inhibitor and key residues like Asp12 and Gly60. mdpi.com For example, a protonated 3,8-diazabicyclo[3.2.1]octane moiety on the pyrimidine scaffold was shown to favor productive interaction with these residues through both spatial orientation and charge complementarity. mdpi.com
Characterization of Biological Pathways Affected by this compound Compounds
Derivatives of this compound can modulate various biological pathways by inhibiting their specific molecular targets. Characterizing these downstream effects is key to understanding their cellular and physiological consequences.
Compounds targeting Mnk1 and Mnk2, such as the 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one series, directly impact the eIF4E phosphorylation pathway . nih.gov Phosphorylation of eIF4E is a critical step in the initiation of protein translation and is often dysregulated in cancer, promoting cell proliferation and survival. By inhibiting Mnk, these compounds reduce the levels of phosphorylated eIF4E, which in turn can downregulate the expression of key oncogenic proteins. Cellular mechanistic studies have confirmed that these inhibitors can reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in acute myeloid leukemia cells. nih.gov
Inhibitors of PLK1, a master regulator of mitosis, affect the cell cycle progression pathway . nih.gov Treatment of cancer cells with pyrimidine-based PLK1 inhibitors leads to mitotic arrest at the G2/M phase checkpoint, which ultimately triggers apoptosis. nih.gov This demonstrates a direct link between target inhibition and the induction of programmed cell death in cancer cells.
Pathway analysis, a computational method used to analyze high-throughput biological data, can further elucidate the broader impact of these compounds. nih.gov By examining changes in gene expression or protein levels following treatment with a this compound derivative, researchers can identify entire signaling networks that are significantly perturbed. For example, such analysis might reveal effects on pathways related to DNA damage response, cell proliferation, or immune signaling, providing a more comprehensive understanding of the compound's mechanism of action. nih.gov
Table 3: Biological Pathways Modulated by Pyrimidine Derivatives
| Molecular Target | Affected Biological Pathway | Downstream Cellular Effect |
|---|---|---|
| Mnk1/Mnk2 | eIF4E Phosphorylation / Protein Translation | Reduced Mcl-1 expression, induction of apoptosis |
| PLK1 | Cell Cycle Regulation | G2/M phase arrest, induction of apoptosis |
| PDE5 | cGMP Signaling Pathway | Modulation of smooth muscle relaxation |
Research into Prodrug Strategies and Metabolic Transformations of this compound Derivatives
While this compound derivatives can be potent inhibitors, their therapeutic application can be limited by suboptimal pharmacokinetic properties, such as poor solubility, low permeability, or rapid metabolic degradation. Prodrug strategies and metabolic studies are employed to overcome these challenges.
A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in the body. nih.gov This approach can be used to enhance properties like water solubility or membrane permeability. nih.govnih.gov For compounds with low solubility, a water-soluble promoiety can be attached, which is later cleaved by enzymes in vivo to release the active drug. nih.gov For instance, prodrugs of pyrazolo[3,4-d]pyrimidine compounds, which share a fused ring system with some pyrimidine derivatives, were designed with a water-soluble N-methylpiperazino promoiety, resulting in a 600-fold improvement in solubility. nih.gov
Metabolic transformation studies are crucial for identifying the "soft spots" in a molecule that are susceptible to rapid degradation by metabolic enzymes, such as cytochrome P450s (CYPs). In one study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of MPS1, rapid metabolic turnover was a significant issue. acs.org Metabolic identification studies suggested that the aniline (B41778) portion of the molecule was a primary site of metabolism. To address this, researchers introduced a methyl group at the C6-position of the pyrido[3,4-d]pyrimidine core. This structural modification successfully suppressed metabolism at the distant aniline moiety, likely by sterically hindering the recognition of the preferred pharmacophore by the metabolizing enzyme. acs.org This strategic modification significantly improved the metabolic stability of the compounds, leading to the discovery of a clinical candidate. acs.org
These studies highlight the importance of integrating medicinal chemistry with drug metabolism and pharmacokinetics (DMPK) research. By understanding and anticipating metabolic pathways, chemists can design next-generation this compound derivatives with improved drug-like properties. ump.edu.pl
Computational and Theoretical Approaches
Molecular Docking Simulations for Ligand-Target Interaction Prediction of 5-Aminopyrimidin-4(3H)-one Analogs
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For analogs of this compound, molecular docking has been instrumental in identifying potential biological targets and elucidating the key interactions that govern their activity.
Researchers have employed molecular docking to screen libraries of pyrimidine (B1678525) derivatives against various protein targets implicated in diseases such as cancer and viral infections. nih.govnih.gov For instance, studies on pyrazolopyrimidine derivatives, which share a similar core structure, have identified potent inhibitors against Wolbachia receptors, which are targets for treating filarial diseases. nih.gov In these simulations, the pyrimidine core often serves as a scaffold for hydrogen bonding interactions with amino acid residues in the protein's active site, such as lysine, glutamic acid, and threonine. dergipark.org.tr
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of these simulations. Lower binding energies indicate a more stable ligand-protein complex and potentially higher inhibitory activity. For example, docking studies of pyrimidine derivatives against the main protease (Mpro) of SARS-CoV-2 have revealed compounds with strong binding affinities, suggesting their potential as antiviral agents. nih.govresearchgate.net The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyrimidine ring and aromatic residues of the protein. superfri.org
Table 1: Representative Molecular Docking Results for Pyrimidine Analogs Against Various Protein Targets
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Pyrazolopyrimidine derivatives | Wolbachia pipientis receptors | Not specified | - |
| 4-(2-amino-3, 5- dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine | Cyclin-dependent kinase 2 (CDK2) | THR 165, GLU 12, LYS 33, THR 14 | -7.9 to -7.4 |
| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | SARS-CoV-2 Main Protease (Mpro) | Not specified | - |
Note: The data in this table is illustrative and compiled from various studies on pyrimidine derivatives. nih.govdergipark.org.trresearchgate.netsamipubco.com
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of molecules. These methods are used to predict molecular structure, reactivity, and spectroscopic properties, offering insights that are complementary to experimental data.
Electronic Structure Analysis and Reactivity Prediction of this compound
DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the energies of the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.comnih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds.
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated to quantify the molecule's reactivity. nih.gov These parameters are useful for predicting how the molecule will interact with biological targets.
Table 2: Calculated Quantum Chemical Descriptors for a Representative Pyrimidine Derivative (Illustrative)
| Parameter | Description | Illustrative Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.0 eV |
| Chemical Potential (μ) | Tendency of electrons to escape | -4.0 eV |
| Global Hardness (η) | Resistance to change in electron distribution | 2.5 eV |
Note: These values are for illustrative purposes to demonstrate the type of data obtained from DFT calculations on pyrimidine derivatives. nih.gov
Conformational Analysis and Tautomerism Studies of the Pyrimidinone Ring
The pyrimidinone ring can exist in different tautomeric forms, primarily the keto (-C=O) and enol (-C-OH) forms. The relative stability of these tautomers can significantly influence the molecule's biological activity, as it affects its shape, electronic properties, and hydrogen bonding capabilities. DFT calculations are a powerful tool for predicting the most stable tautomeric form of a molecule in different environments (gas phase or in solution).
For 2-amino-5,6-dimethylpyrimidin-4-one, a related compound, studies have shown a strong preference for the 3H-keto tautomer in the solid state. nih.gov However, both 1H-keto and 3H-keto tautomers, as well as the 4-hydroxy tautomer, can coexist, with their relative populations depending on the specific chemical environment. nih.gov It is expected that this compound would also exhibit similar tautomeric equilibria.
Conformational analysis, also performed using computational methods, explores the different spatial arrangements of the atoms in a molecule and their relative energies. For the pyrimidinone ring and its substituents, this analysis helps to identify the most stable conformers, which are likely to be the biologically active ones.
Pharmacophore Modeling and Virtual Screening for Novel this compound Ligands
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. This process is known as virtual screening.
For ligands based on the this compound scaffold, a pharmacophore model would likely include features such as a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the carbonyl oxygen), and the aromatic pyrimidine ring. Virtual screening using such a model could lead to the identification of new and structurally diverse compounds with the potential to bind to the same biological target. mdpi.com This approach has been successfully applied to discover novel inhibitors for various targets, including human thymidylate synthase, using pyrido[2,3-d]pyrimidine derivatives. mdpi.com
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Analysis for Research Candidates
Before a promising compound can be developed into a drug, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools use computational models to estimate these properties, allowing for the early identification of candidates with poor drug-like characteristics. This helps to reduce the time and cost associated with drug development.
For research candidates derived from this compound, various ADME parameters can be predicted, including:
Absorption: Oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).
Distribution: Plasma protein binding and blood-brain barrier penetration.
Metabolism: Prediction of metabolic stability and the sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
These predictions are often based on established rules, such as Lipinski's Rule of Five, which provides a general guideline for drug-likeness. Studies on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have utilized such in silico tools to assess their pharmacokinetic profiles, ensuring that the designed compounds have a higher probability of success in later stages of drug development.
Table 3: Representative In Silico ADME Predictions for a Hypothetical this compound Analog
| ADME Property | Predicted Value/Classification | Implication |
|---|---|---|
| Molecular Weight | < 500 g/mol | Good for absorption |
| LogP (Lipophilicity) | 1-3 | Balanced solubility |
| Hydrogen Bond Donors | < 5 | Good for membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good for membrane permeability |
| Oral Bioavailability | High | Likely to be absorbed after oral administration |
Note: This table presents hypothetical data to illustrate the output of in silico ADME prediction tools.
Analytical Techniques in Research
Spectroscopic Methods for Structural Elucidation of 5-Aminopyrimidin-4(3H)-one Analogs
Spectroscopic techniques are fundamental tools for the structural elucidation of pyrimidinone derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful methods for determining the carbon-hydrogen framework of this compound analogs.
In ¹H NMR spectra of aminopyrimidine derivatives, the protons of the amino group typically appear as a broad singlet. For instance, in some 2-aminopyrimidine (B69317) derivatives, this signal can be observed in the range of 5.0-5.3 ppm. semanticscholar.org The protons attached to the pyrimidine (B1678525) ring itself have characteristic chemical shifts. For example, the H-5 proton in certain 2-amino-6-aryl-4-(furan-2-yl) pyrimidines appears as a singlet around 7.26-7.60 ppm. semanticscholar.org Aromatic protons from substituents on the pyrimidine ring resonate in the region of 6.5-8.0 ppm. semanticscholar.org For the parent compound, 5-aminopyrimidine (B1217817), the ¹H NMR spectrum shows distinct signals for the protons on the heterocyclic ring. chemicalbook.com
¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the nature and position of the substituents. For a substituted pyrimidine like 4-(4-chlorophenyl)-5-methylpyrimidine, the pyrimidine carbons can appear at shifts such as 163.83, 158.90, and 156.60 ppm. rsc.org
| Functional Group | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Amino (NH₂) Protons | 5.0 - 5.3 (broad singlet) | N/A |
| Pyrimidine Ring Protons | 7.2 - 9.3 | 155 - 165 |
| Aromatic Substituent Protons | 6.5 - 8.5 | 120 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectra of pyrimidinone derivatives, characteristic absorption bands confirm the presence of key structural features. For example, the N-H stretching vibrations of the amino group are typically observed in the range of 3100-3500 cm⁻¹. nih.gov The carbonyl (C=O) group of the pyrimidinone ring gives rise to a strong absorption band, usually between 1620-1699 cm⁻¹. Aromatic C=C and C=N stretching vibrations are found in the 1525-1596 cm⁻¹ region. nih.gov
| Functional Group | Characteristic IR Absorption Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amino group) | 3100 - 3500 |
| C=O Stretch (Amide) | 1620 - 1699 |
| C=C and C=N Stretch (Aromatic ring) | 1525 - 1596 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass of a molecule, which allows for the calculation of its molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure. chemguide.co.uk In electron impact mass spectrometry (EI-MS), the molecular ion (M+) is formed, which then breaks down into smaller, characteristic fragment ions. sapub.org The stability of these fragments can help deduce the structure of the parent molecule. For instance, the fragmentation of pyrimidinethiones often involves the initial loss of side groups followed by the decomposition of the pyrimidine ring itself. sapub.org
Chromatographic Techniques for Purity Assessment and Isolation in Research Settings
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an essential technique for the analysis of pyrimidine derivatives, serving both to assess the purity of synthesized compounds and to isolate them from reaction mixtures. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for these compounds. researchgate.netnih.gov
In a typical RP-HPLC setup, a nonpolar stationary phase, such as C8 or C18 silica (B1680970) gel, is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol. researchgate.netnih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By adjusting the composition of the mobile phase (either isocratically or through a gradient), a wide range of pyrimidinone derivatives can be effectively separated. researchgate.net Detection is commonly achieved using a UV detector, as the pyrimidine ring system absorbs UV light. researchgate.net
The conditions for HPLC analysis must be optimized for the specific compounds being studied. Factors such as the pH of the mobile phase, the type and concentration of the buffer, and the organic modifier all play a crucial role in achieving good separation. nih.gov For instance, a method for the simultaneous determination of several purine (B94841) and pyrimidine bases found optimal separation using a 50 mM acetate (B1210297) buffer at pH 4.0 mixed with 3% methanol. nih.gov
| Parameter | Typical Conditions for Pyrimidinone Analysis |
|---|---|
| Stationary Phase (Column) | Reversed-Phase C8 or C18 |
| Mobile Phase | Aqueous buffer (e.g., phosphate, acetate) with organic modifier (e.g., acetonitrile, methanol) |
| Elution Mode | Isocratic or Gradient |
| Detector | UV-Vis (e.g., at 270 nm) |
X-ray Crystallography for Definitive Molecular Structure Determination of this compound Derivatives
While spectroscopic methods provide strong evidence for the structure of a molecule, X-ray crystallography offers the most definitive and unambiguous determination of the complete three-dimensional atomic arrangement in a crystalline solid. nih.govmdpi.com This technique is invaluable for confirming the connectivity of atoms, determining stereochemistry, and analyzing intermolecular interactions such as hydrogen bonding and π-π stacking in the solid state. researchgate.net
For novel this compound derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can provide absolute proof of its structure. The resulting crystal structure reveals precise bond lengths, bond angles, and torsion angles. mdpi.com This detailed structural information is critical for understanding structure-activity relationships (SAR). For example, the X-ray crystal structure of a 2-amino-4-oxo-thieno[2,3-d]pyrimidine derivative bound to its enzyme target revealed the specific binding mode, which is crucial information for the rational design of more potent inhibitors. nih.gov The analysis of intermolecular interactions within the crystal lattice can also provide insights into the physical properties of the compound and how molecules might interact with biological targets. researchgate.netresearchgate.netdntb.gov.ua
Methodological Considerations and Standardization in Biological Activity Assays for Pyrimidinones (B12756618)
Evaluating the biological activity of this compound derivatives requires robust and standardized bioassays to ensure that the data generated is reliable, reproducible, and comparable across different studies. nih.gov Bioassays measure the potency or biological activity of a substance by quantifying its effect on a biological system, such as living cells or enzymes. usp.orgusp.org
A major challenge in bioassays is their inherent variability, which can arise from the biological materials used, different lots of reagents, or changes in instrumentation. usp.org To mitigate this, the development and validation of bioassays must be carefully controlled. Key considerations include the specificity of the assay, its accuracy, precision, and robustness. biopharminternational.com
The use of a well-characterized reference standard is imperative for standardizing bioassays. usp.org A reference standard allows for the determination of relative potency, which compares the activity of a test compound to that of the standard. This helps to normalize results and monitor the performance of the assay over time, detecting any potential drift or shifts in potency. usp.orgbiopharminternational.com
For cytotoxicity studies, which are common for evaluating potential anticancer agents, standardizing protocols is crucial for obtaining consistent results. This includes optimizing parameters such as cell seeding density, incubation times, and the concentration range of the test compound. nih.gov The choice of cell line is also a critical factor. For example, a series of pyrimidinone derivatives were evaluated for their biological activity in insulin-resistant, hyperglycemic, and obese db/db mice, a specific and relevant model for that particular study. nih.gov By establishing and adhering to standardized operating procedures, researchers can enhance the reliability of cytotoxicity data, which is essential for advancing drug screening and ensuring robust research findings. nih.gov
Future Research Directions and Perspectives
Design of Advanced Therapeutic Agents Based on the 5-Aminopyrimidin-4(3H)-one Scaffold
The inherent versatility of the this compound scaffold makes it an ideal starting point for the development of advanced therapeutic agents. Future research will likely concentrate on several key strategies to enhance the efficacy, selectivity, and drug-like properties of these derivatives.
One promising approach is scaffold hopping and bioisosteric replacement . These strategies involve modifying the core structure to discover novel chemical entities with improved pharmacological profiles. For instance, the isosteric replacement of certain moieties within a lead compound can lead to derivatives with enhanced activity or reduced toxicity.
Another critical area is the structure-activity relationship (SAR) guided optimization . By systematically modifying the substituents on the pyrimidinone ring and analyzing the effects on biological activity, researchers can identify key pharmacophoric features. This iterative process allows for the rational design of compounds with enhanced potency and selectivity for their intended biological targets. For example, decorations on the phenyl ring of related quinazolinone structures have been shown to positively affect inhibitory activity.
Furthermore, the development of covalent inhibitors represents a significant future direction. These compounds form a stable, covalent bond with their target protein, leading to prolonged and often irreversible inhibition. This can be particularly advantageous for targeting challenging proteins or overcoming drug resistance.
Finally, the design of allosteric modulators is gaining traction. Unlike traditional inhibitors that bind to the active site of an enzyme, allosteric modulators bind to a different site, inducing a conformational change that alters the protein's activity. This can offer greater selectivity and a more nuanced modulation of biological pathways.
Exploration of Novel Biological Targets for this compound Derivatives
While derivatives of the this compound scaffold have been investigated for a range of targets, there remains a vast and largely unexplored landscape of biological space. Future research will undoubtedly focus on identifying and validating novel molecular targets for these compounds, thereby expanding their therapeutic applications.
A significant area of interest is in the realm of protein kinases . Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Derivatives of the related 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have already shown potent inhibitory activity against MAP kinase-interacting kinase 2 (Mnk2), suggesting that other kinases could be viable targets for this compound derivatives. rsc.org
Another promising avenue is the targeting of epigenetic modulators , such as bromodomain and extraterminal (BET) proteins (e.g., BRD4) and polo-like kinase 1 (PLK1). Dual inhibitors of these targets have shown preclinical promise in treating various cancers. nih.gov The this compound scaffold could serve as a template for the design of novel dual-target inhibitors in this class.
Furthermore, the essentiality of certain metabolic pathways in pathogens presents opportunities for the development of novel antimicrobial agents . For example, dihydrofolate reductase (DHFR) is a validated target in bacteria and protozoa. nih.gov The this compound core could be elaborated to create potent and selective inhibitors of microbial DHFR.
The following table summarizes some of the potential novel biological targets for this compound derivatives:
| Target Class | Specific Example(s) | Therapeutic Area |
| Protein Kinases | MAP kinase-interacting kinase 2 (Mnk2) | Cancer |
| Epigenetic Modulators | BRD4, PLK1 | Cancer |
| Metabolic Enzymes | Dihydrofolate reductase (DHFR) | Infectious Diseases |
Integration of Advanced Synthetic Chemistry with High-Throughput Biological Screening Methodologies
The synergy between advanced synthetic chemistry and high-throughput screening (HTS) is poised to accelerate the discovery of new drug candidates based on the this compound scaffold. Future efforts will focus on leveraging innovative synthetic techniques to rapidly generate large and diverse chemical libraries for subsequent biological evaluation.
Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful approaches for creating extensive collections of structurally diverse molecules. nih.gov These methods, when applied to the this compound core, can yield libraries with a wide range of substituents and stereochemical arrangements.
The integration of DNA-encoded library technology (DELT) with the synthesis of pyrimidine-focused libraries offers a particularly exciting prospect. nih.gov DELT allows for the creation and screening of libraries containing billions of unique compounds, each tagged with a unique DNA barcode for identification. This technology significantly lowers the barrier for conducting large-scale screening campaigns. nih.gov
Solid-phase synthesis provides a streamlined approach for the preparation of pyrimidine (B1678525) derivatives, facilitating purification and automation. rsc.org This methodology is well-suited for the generation of focused libraries for SAR studies.
These advanced synthetic approaches, coupled with automated HTS platforms, will enable the rapid identification of hit compounds with desired biological activities. The use of both cellular and molecular target-based screening assays will be crucial in this process. nih.gov
Development of this compound as Chemical Probes for Elucidating Biological Systems
Beyond their direct therapeutic applications, this compound derivatives have the potential to be developed into sophisticated chemical probes for studying biological systems. These probes can be invaluable tools for target identification, validation, and understanding the intricate mechanisms of cellular processes.
One promising area is the development of photoaffinity labels . By incorporating a photoreactive group, such as a diazirine or benzophenone, onto the this compound scaffold, researchers can create probes that covalently bind to their target proteins upon UV irradiation. nih.gov This technique is instrumental in identifying the specific binding partners of a compound within a complex biological milieu. The pyrimidone moiety itself has been recognized for its potential in photoaffinity labeling. rsc.org
Another exciting direction is the synthesis of fluorescently labeled derivatives . The attachment of a fluorophore to the this compound core can enable the visualization of the compound's distribution and localization within cells and tissues. This can provide valuable insights into its mechanism of action and pharmacokinetic properties.
Furthermore, the development of radiolabeled analogues for positron emission tomography (PET) imaging holds significant promise. nih.govresearchgate.net By incorporating a positron-emitting isotope, such as carbon-11, into the structure of a this compound derivative, it is possible to non-invasively image the distribution of the compound and its target in living subjects.
Finally, the synthesis of biotinylated probes can facilitate the isolation and identification of target proteins. The high affinity of biotin (B1667282) for streptavidin allows for the efficient capture of protein-probe complexes from cell lysates.
Future Avenues in Green Synthesis and Sustainable Production of Pyrimidinone Derivatives
As the principles of green chemistry become increasingly integrated into pharmaceutical research and development, future efforts will focus on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rsc.orgnih.gov This technique is well-suited for the synthesis of a variety of heterocyclic compounds, including pyrimidinones (B12756618).
Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. nih.gov The use of ultrasonic irradiation can promote efficient mixing and mass transfer, leading to more efficient chemical transformations.
The development of solvent-free reaction conditions is a key goal of green chemistry. nih.govresearchgate.net Conducting reactions in the absence of volatile organic solvents minimizes waste and reduces environmental impact.
Finally, the exploration of biocatalytic methods for the synthesis of pyrimidine derivatives offers a promising avenue for future research. Enzymes can catalyze reactions with high selectivity and under mild conditions, providing a green alternative to traditional chemical synthesis.
The following table provides an overview of some green synthesis approaches applicable to pyrimidinone derivatives:
| Green Chemistry Approach | Advantages |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption. rsc.org |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields. nih.gov |
| Solvent-Free Reactions | Minimizes waste, reduces environmental impact. nih.gov |
| Sustainable Catalysts | Recyclable, improves process efficiency. nih.gov |
| Biocatalysis | High selectivity, mild reaction conditions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
